

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-Methyl-5,7-diazaspiro[2.5]octan-6-one

CAS No.: 1394306-54-7

Cat. No.: B1492953

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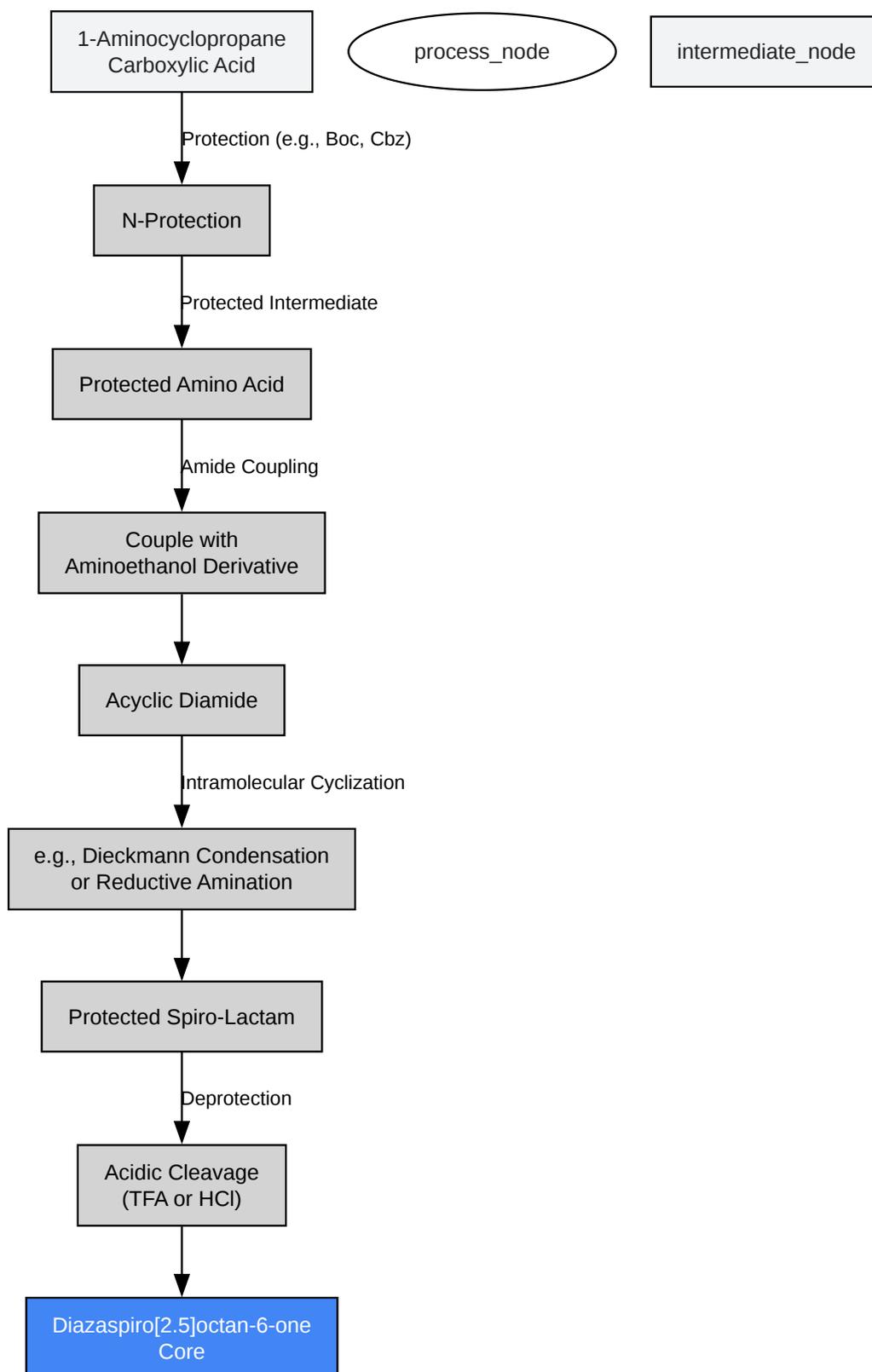
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. The departure from flat, two-dimensional structures towards more complex, three-dimensional architectures has been identified as a critical strategy for improving clinical success rates. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet spatially diverse framework that can significantly enhance target binding, selectivity, and physicochemical properties.[1]

This guide provides a comprehensive technical analysis of the diazaspiro[2.5]octan-6-one core, a privileged scaffold featuring a unique fusion of a cyclopropane and a piperidinone ring. We will delve into its structural and chemical properties, dissect established and plausible synthetic routes, outline robust analytical characterization protocols, and explore its burgeoning significance as a bioisostere and core component in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Section 1: Core Structure and Physicochemical Properties

The diazaspiro[2.5]octan-6-one scaffold is defined by a spirocyclic system where a cyclopropane ring and a six-membered diaza-ketone ring are joined by a single quaternary carbon atom. The precise arrangement of the two nitrogen atoms within the six-membered ring gives rise to several constitutional isomers, with the 4,7- and 5,7-diazaspiro[2.5]octan-6-one variants being of significant interest. For the purpose of this guide, we will focus on the 4,7-isomer as a representative example.

The inherent rigidity of the spiro-junction locks the molecule into specific conformations, reducing the entropic penalty upon binding to a biological target. The cyclopropane moiety introduces a degree of strain and a unique electronic character, while the piperidinone ring provides hydrogen bond donors and acceptors, and a ketone handle for further functionalization.



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Caption: Generalized workflow for the synthesis of the diazaspino[2.5]octan-6-one core.

Exemplary Protocol: Multi-step Synthesis

This protocol is a representative, conceptual methodology derived from published routes for analogous compounds. [2][3]The causality behind each step is critical for success.

Step 1: N-Protection of 1-Aminocyclopropanecarboxylic Acid

- **Rationale:** The amine and carboxylic acid functionalities of the starting material are both reactive. Protecting the amine (e.g., with a Boc group) is essential to prevent self-polymerization and direct the subsequent amide coupling to the desired nitrogen.
- **Methodology:**
 - Dissolve 1-aminocyclopropanecarboxylic acid in a 1:1 mixture of dioxane and water.
 - Add sodium bicarbonate to create a basic environment, which facilitates the reaction.
 - Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Acidify the mixture with a mild acid (e.g., citric acid) and extract the N-Boc protected product with an organic solvent like ethyl acetate.
 - Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amide Coupling

- **Rationale:** This step forms the linear precursor to the piperidinone ring. A coupling agent like HATU or EDC/HOBt is used to activate the carboxylic acid, enabling efficient formation of an amide bond with an appropriate amine partner (e.g., N-benzylethanolamine). The benzyl group serves as a secondary protecting group.
- **Methodology:**
 - Dissolve the N-Boc protected amino acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

- Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
- Add N-benzylethanolamine to the mixture and stir at room temperature for 8-12 hours.
- Monitor reaction completion via TLC or LC-MS.
- Perform an aqueous workup to remove the coupling reagents and isolate the crude product.
- Purify the product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization and Oxidation

- Rationale: This is the key ring-forming step. One approach involves oxidizing the terminal alcohol of the coupled product to an aldehyde (e.g., using Dess-Martin periodinane), followed by reductive amination after deprotection of the Boc group. This forms the piperidinone ring.
- Methodology:
 - Oxidize the alcohol of the product from Step 2 to an aldehyde.
 - Selectively deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine.
 - Neutralize the resulting amine salt and induce intramolecular reductive amination using a reducing agent like sodium triacetoxyborohydride to form the 7-benzyl-4,7-diazaspiro[2.5]octan-6-one.

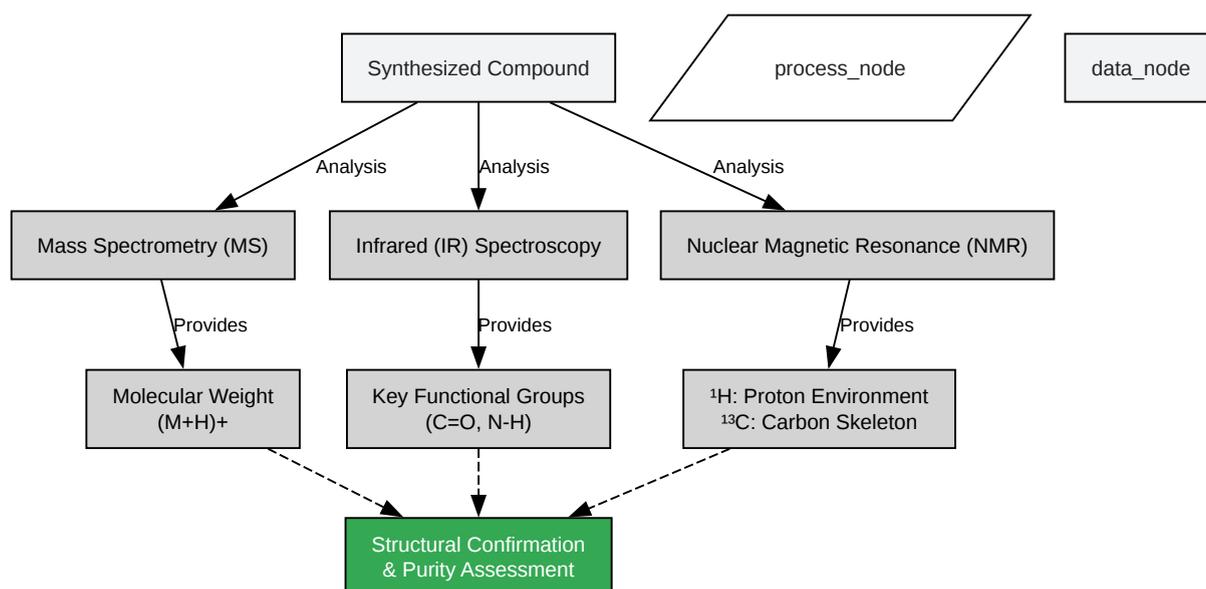
Step 4: Final Deprotection

- Rationale: Removal of the final protecting group (e.g., the N-benzyl group) yields the target core structure. Catalytic hydrogenation is a common and clean method for benzyl group cleavage.
- Methodology:
 - Dissolve the protected spirocycle in a suitable solvent like ethanol or methanol.

- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst.
- Concentrate the filtrate to obtain the final 4,7-diazaspiro[2.5]octan-6-one core.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized core is paramount. A combination of spectroscopic techniques is required to confirm the structure and purity. The expected data provides a self-validating system when compared against the synthesized product. A structural analysis of related oxaspiro[2.5]octane derivatives provides a strong basis for interpreting NMR data. [4]



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Caption: A standard analytical workflow for structural validation.

Technique	Expected Signature	Interpretation
Mass Spec (ESI+)	$m/z = 127.08 (M+H)^+$	Confirms the molecular weight of the target compound $C_6H_{10}N_2O$.
Infrared (IR)	$\sim 3300\text{ cm}^{-1}$ (N-H stretch, broad) $\sim 1680\text{ cm}^{-1}$ (C=O stretch, strong)	Presence of the secondary amine and the amide/ketone carbonyl group, respectively.
^1H NMR	Multiplets ($\sim 0.8\text{-}1.5$ ppm) Multiplets ($\sim 2.5\text{-}3.5$ ppm) Broad singlets (> 6.0 ppm)	Signals correspond to the diastereotopic protons of the cyclopropane ring, the methylene protons of the piperidinone ring, and the N-H protons.
^{13}C NMR	Signal ($\sim 20\text{-}30$ ppm) Signals ($\sim 40\text{-}60$ ppm) Signal (~ 170 ppm)	Corresponds to the spiro carbon, the carbons of the cyclopropane and piperidinone rings, and the carbonyl carbon, respectively.

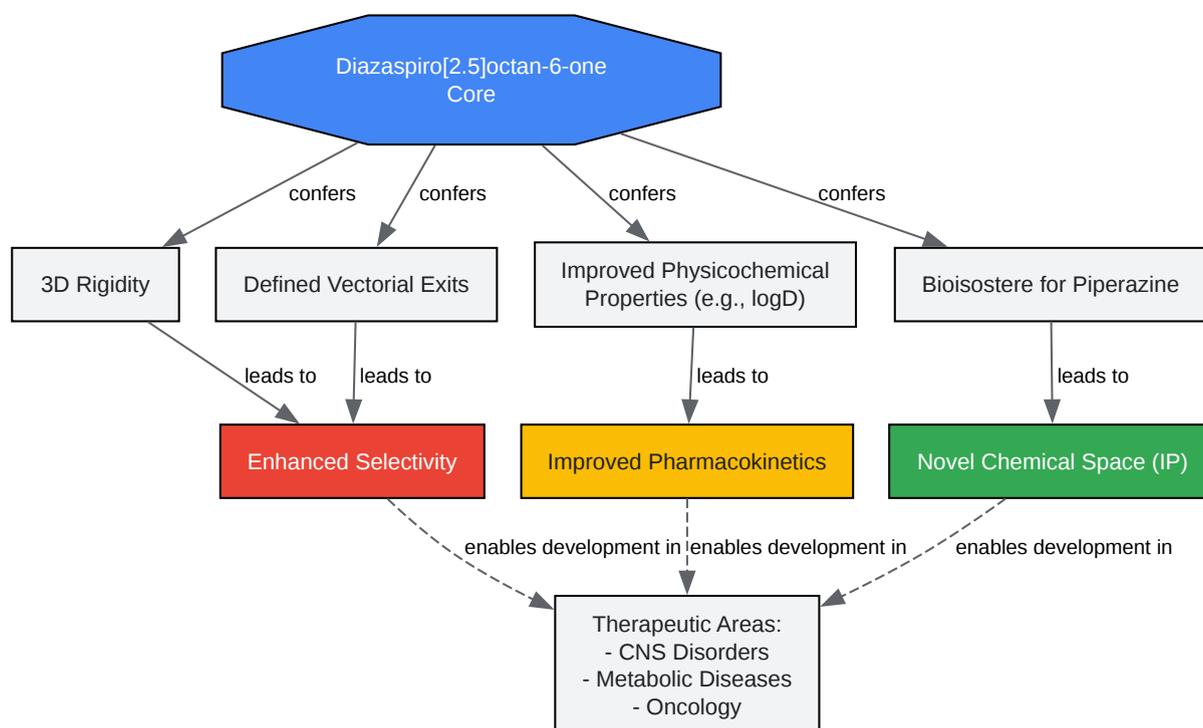
Section 4: Significance in Medicinal Chemistry and Drug Development

The diazaspiro[2.5]octan-6-one core is a "bioisostere" for commonly used fragments like piperazine. Bioisosteric replacement is a powerful strategy in drug design to fine-tune a molecule's properties without drastically altering its interaction with the primary biological target.

Advantages as a Piperazine Bioisostere:

- Improved Physicochemical Properties: Replacing a flexible piperazine with a rigid diazaspino core can lower the lipophilicity (logD) and improve metabolic stability. [1]* Enhanced Selectivity: The fixed three-dimensional arrangement of the nitrogen atoms can lead to more specific interactions with the target protein, reducing off-target binding and associated side effects.
- Novelty and IP: The unique structure provides access to novel chemical space, which is crucial for developing new intellectual property.

The utility of the broader diazaspinoalkane family has been demonstrated in several therapeutic areas. For instance, diazaspino cores have been explored as replacements for piperazine in developing potent and selective σ_2 receptor ligands for neurodegenerative diseases. [5] Furthermore, related 6-azaspiro[2.5]octane derivatives have been optimized into potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target for treating type 2 diabetes and obesity. [6]



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Caption: The relationship between the core's properties and its utility in drug development.

Conclusion

The diazaspiro[2.5]octan-6-one core represents a compelling and underutilized scaffold in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive building block for creating novel therapeutics. By serving as a superior bioisostere for more traditional cyclic amines, it offers a clear path to optimizing lead compounds for enhanced selectivity, improved metabolic stability, and novel intellectual property. The synthetic and analytical frameworks outlined in this guide provide a solid foundation for researchers to confidently incorporate this valuable core structure into their drug discovery pipelines, paving the way for the next generation of innovative medicines.

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